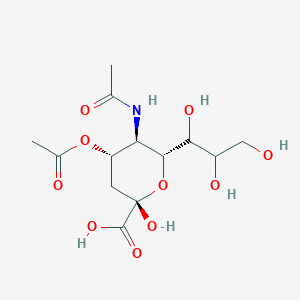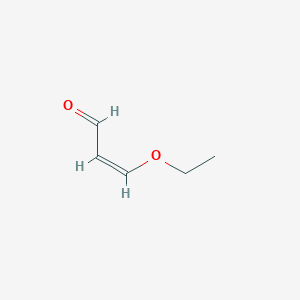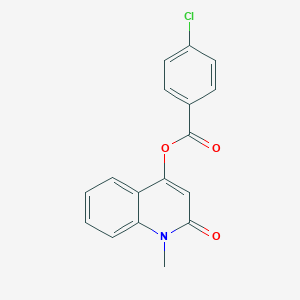
N,N-dimethyl-2-piperazin-1-yl-isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-piperazin-1-yl-isobutyramide, also known as DIPI, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPI is a piperazine derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-piperazin-1-yl-isobutyramide is not yet fully understood. However, it has been found to bind to metal ions, such as copper, and form stable complexes. These metal complexes have been found to have potential applications in various fields, including catalysis and drug development.
Biochemical and Physiological Effects:
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been found to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl-2-piperazin-1-yl-isobutyramide has also been found to have anti-inflammatory properties and can reduce inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-2-piperazin-1-yl-isobutyramide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to have low toxicity and is generally considered safe for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-piperazin-1-yl-isobutyramide. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, research could focus on developing new metal complexes using N,N-dimethyl-2-piperazin-1-yl-isobutyramide as a ligand and exploring their potential applications in various fields. Another area of research could focus on exploring the potential applications of N,N-dimethyl-2-piperazin-1-yl-isobutyramide in medicine, particularly in the development of new drugs.
Synthesemethoden
N,N-dimethyl-2-piperazin-1-yl-isobutyramide can be synthesized through several methods, including the reaction of 2-piperazinecarboxylic acid with isobutyryl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). Another method involves the reaction of 2-piperazinecarboxylic acid with isobutyric anhydride in the presence of TEA. N,N-dimethyl-2-piperazin-1-yl-isobutyramide can also be synthesized through the reaction of 2-piperazinecarboxylic acid with isobutyramide in the presence of TEA.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various scientific research applications, including its use as a ligand in the synthesis of metal complexes. It has also been used as a building block in the synthesis of other piperazine derivatives. Additionally, N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Eigenschaften
Molekularformel |
C10H21N3O |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N,N,2-trimethyl-2-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C10H21N3O/c1-10(2,9(14)12(3)4)13-7-5-11-6-8-13/h11H,5-8H2,1-4H3 |
InChI-Schlüssel |
PRORANLVIDINCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Kanonische SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)



![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

